molecular formula C15H17Br2NO4 B12779863 N-Carbobenzoxy-L-proline-1,2-dibromoethyl ester CAS No. 64187-33-3

N-Carbobenzoxy-L-proline-1,2-dibromoethyl ester

Cat. No.: B12779863
CAS No.: 64187-33-3
M. Wt: 435.11 g/mol
InChI Key: CTPTZCFMSXBWEB-UEWDXFNNSA-N
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Description

N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester, also known by its identifier XEJ75AY3XE, is a synthetic organic compound with the molecular formula C15H17Br2NO4. This compound is characterized by its unique structure, which includes a dibromoethyl ester moiety attached to a proline derivative. It is primarily used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester typically involves the esterification of N-Carbobenzoxy-L-Proline with 1,2-dibromoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Solvent recovery and recycling methods are also employed to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester undergoes various chemical reactions, including:

    Oxidation: The dibromoethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield alcohol derivatives.

    Substitution: The bromine atoms in the dibromoethyl group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild heating conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester involves its reactivity with nucleophiles and electrophiles. The dibromoethyl group serves as a reactive site for substitution reactions, while the ester moiety can undergo hydrolysis or reduction. The compound’s interaction with biological molecules, such as enzymes, can lead to inhibition or modification of their activity, making it valuable in biochemical research.

Comparison with Similar Compounds

  • N-Carbobenzoxy-L-Proline-1,2-Dichloroethyl Ester
  • N-Carbobenzoxy-L-Proline-1,2-Diiodoethyl Ester
  • N-Carbobenzoxy-L-Proline-1,2-Difluoroethyl Ester

Comparison: N-Carbobenzoxy-L-Proline-1,2-Dibromoethyl Ester is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atoms provide a balance of reactivity and stability, making this compound particularly useful in synthetic and research applications.

Properties

CAS No.

64187-33-3

Molecular Formula

C15H17Br2NO4

Molecular Weight

435.11 g/mol

IUPAC Name

1-O-benzyl 2-O-(1,2-dibromoethyl) (2S)-pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H17Br2NO4/c16-9-13(17)22-14(19)12-7-4-8-18(12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13?/m0/s1

InChI Key

CTPTZCFMSXBWEB-UEWDXFNNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(CBr)Br

Origin of Product

United States

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